Trifluoromethyloxazole
Overview
Description
Trifluoromethyloxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. The presence of a trifluoromethyl group significantly enhances its chemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to increase lipophilicity, metabolic stability, and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethyloxazole can be synthesized through several methods. One common approach involves the condensation of perfluoroalkanoic acid imidates with o-aminophenol, which is then heated to produce 2-trifluoromethyl-substituted oxazoles . Another method involves the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium, which proceeds via a tandem cyclization process .
Industrial Production Methods: Industrial production of this compound often involves the use of fluorine-containing acyclic fragments or the incorporation of fluorine atoms into existing heterocyclic structures. These methods typically require specialized equipment and safety protocols due to the reactive nature of fluorine-containing reagents .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced oxazole compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like potassium fluoride and tetrabutylphosphonium hydrogendifluoride are employed.
Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Trifluoromethyloxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethyloxazole involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Trifluoromethyloxazole can be compared with other fluorinated heterocyclic compounds such as:
Fluorinated Benzoxazoles: These compounds also contain a fluorine atom within their structure and share similar chemical properties.
Fluorinated Thiazoles: These compounds contain sulfur in addition to nitrogen and oxygen, which can lead to different reactivity and applications.
Fluorinated Selenazoles: These compounds contain selenium and are studied for their unique chemical and biological properties.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, which are not as pronounced in other similar compounds. This makes this compound particularly valuable in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3-8-1-2-9-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIMOLOVIIGARF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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